molecular formula C11H13N3 B8406806 1-(4-aminobenzyl)-5-methyl-1H-imidazole

1-(4-aminobenzyl)-5-methyl-1H-imidazole

Cat. No. B8406806
M. Wt: 187.24 g/mol
InChI Key: ZOJPEWYTSYERHF-UHFFFAOYSA-N
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Patent
US07423159B2

Procedure details

A mixture of 5-methyl-1-(4-nitrobenzyl)-1H-imidazole (1.4 g), 10% palladium carbon (200 mg) and ethanol (20 ml) was stirred under a hydrogen atmosphere at room temperature for 4 hrs. Palladium carbon was removed from the reaction mixture by filtration, and the filtrate was concentrated. Recrystallization of the residue from ethyl acetate-hexane gave 1-(4-aminobenzyl)-5-methyl-1H-imidazole (1.17 g, 97%) as colorless prism crystals. melting point: 124-125° C.
Name
5-methyl-1-(4-nitrobenzyl)-1H-imidazole
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:6]([CH2:7][C:8]2[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][CH:9]=2)[CH:5]=[N:4][CH:3]=1>[C].[Pd].C(O)C>[NH2:14][C:11]1[CH:12]=[CH:13][C:8]([CH2:7][N:6]2[C:2]([CH3:1])=[CH:3][N:4]=[CH:5]2)=[CH:9][CH:10]=1 |f:1.2|

Inputs

Step One
Name
5-methyl-1-(4-nitrobenzyl)-1H-imidazole
Quantity
1.4 g
Type
reactant
Smiles
CC1=CN=CN1CC1=CC=C(C=C1)[N+](=O)[O-]
Name
palladium carbon
Quantity
200 mg
Type
catalyst
Smiles
[C].[Pd]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred under a hydrogen atmosphere at room temperature for 4 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Palladium carbon was removed from the reaction mixture by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
Recrystallization of the residue from ethyl acetate-hexane

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=CC=C(CN2C=NC=C2C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.17 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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